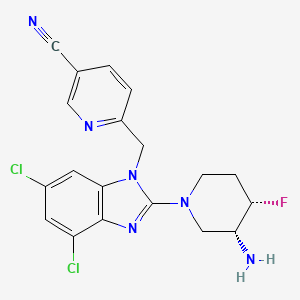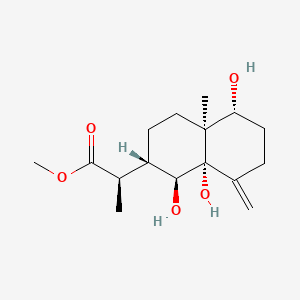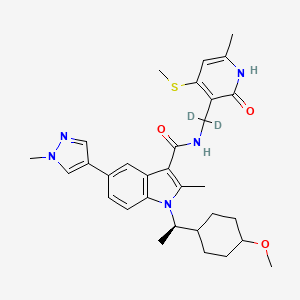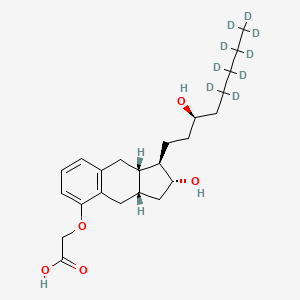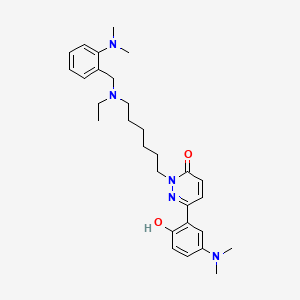
AChE-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE-IN-6 is a compound known for its inhibitory activity against acetylcholinesterase, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibition is crucial in the treatment of neurodegenerative disorders such as Alzheimer’s disease, where increased levels of acetylcholine can improve cognitive function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-6 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds. This reaction is mediated by manganese(III) acetate, resulting in the formation of dihydrofuran-piperazine hybrid compounds . The reaction conditions usually include a solvent such as acetic acid and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
AChE-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
AChE-IN-6 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying acetylcholinesterase inhibition.
Biology: Investigated for its potential to modulate neurotransmitter levels in the brain.
Medicine: Explored as a therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays for acetylcholinesterase activity.
Mecanismo De Acción
AChE-IN-6 exerts its effects by binding to the active site of acetylcholinesterase, thereby preventing the hydrolysis of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues .
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase.
Uniqueness
AChE-IN-6 is unique due to its hybrid structure, combining features of both piperazine and dihydrofuran moieties. This structural uniqueness contributes to its potent inhibitory activity and favorable pharmacokinetic properties .
Propiedades
Fórmula molecular |
C29H41N5O2 |
|---|---|
Peso molecular |
491.7 g/mol |
Nombre IUPAC |
6-[5-(dimethylamino)-2-hydroxyphenyl]-2-[6-[[2-(dimethylamino)phenyl]methyl-ethylamino]hexyl]pyridazin-3-one |
InChI |
InChI=1S/C29H41N5O2/c1-6-33(22-23-13-9-10-14-27(23)32(4)5)19-11-7-8-12-20-34-29(36)18-16-26(30-34)25-21-24(31(2)3)15-17-28(25)35/h9-10,13-18,21,35H,6-8,11-12,19-20,22H2,1-5H3 |
Clave InChI |
LUSWYKZXSSNJEA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCCCCN1C(=O)C=CC(=N1)C2=C(C=CC(=C2)N(C)C)O)CC3=CC=CC=C3N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



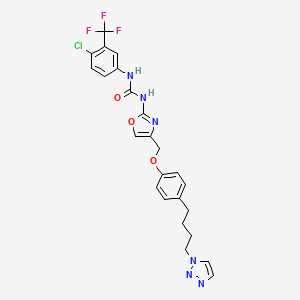

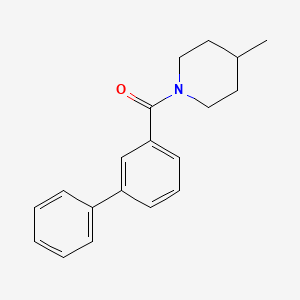
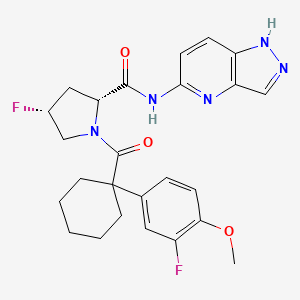
![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
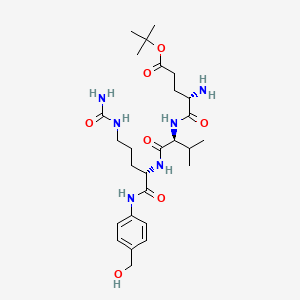
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)
